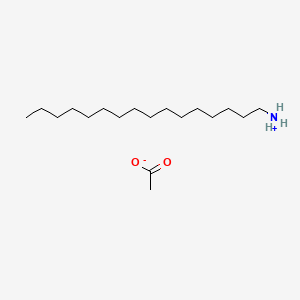![molecular formula C12H14FNO2 B13743770 2-[(2-fluorophenyl)methyl]-L-Proline CAS No. 1049980-34-8](/img/structure/B13743770.png)
2-[(2-fluorophenyl)methyl]-L-Proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-fluorophenyl)methyl]-L-Proline is a synthetic compound that belongs to the class of fluorinated organic molecules It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a proline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-fluorophenyl)methyl]-L-Proline typically involves the reaction of 2-fluorobenzyl bromide with L-proline in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves the following steps:
Preparation of 2-fluorobenzyl bromide: This is achieved by the bromination of 2-fluorotoluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.
Coupling with L-proline: The 2-fluorobenzyl bromide is then reacted with L-proline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-[(2-fluorophenyl)methyl]-L-Proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
2-[(2-fluorophenyl)methyl]-L-Proline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique structure makes it a valuable intermediate in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. It serves as a model compound for understanding the effects of fluorination on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of advanced polymers and coatings.
作用機序
The mechanism of action of 2-[(2-fluorophenyl)methyl]-L-Proline involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence its binding affinity and selectivity towards enzymes and receptors. The compound may act as an inhibitor or modulator of certain biological processes, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- 2-[(2-chlorophenyl)methyl]-L-Proline
- 2-[(2-bromophenyl)methyl]-L-Proline
- 2-[(2-iodophenyl)methyl]-L-Proline
Uniqueness
2-[(2-fluorophenyl)methyl]-L-Proline is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the lipophilicity, metabolic stability, and binding affinity of the compound, making it a valuable molecule for various applications. The comparison with other halogenated analogs highlights the specific advantages of fluorination in terms of reactivity and biological activity.
特性
CAS番号 |
1049980-34-8 |
|---|---|
分子式 |
C12H14FNO2 |
分子量 |
223.24 g/mol |
IUPAC名 |
(2R)-2-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H14FNO2/c13-10-5-2-1-4-9(10)8-12(11(15)16)6-3-7-14-12/h1-2,4-5,14H,3,6-8H2,(H,15,16)/t12-/m1/s1 |
InChIキー |
BWPBAGONMSRISC-GFCCVEGCSA-N |
異性体SMILES |
C1C[C@@](NC1)(CC2=CC=CC=C2F)C(=O)O |
正規SMILES |
C1CC(NC1)(CC2=CC=CC=C2F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



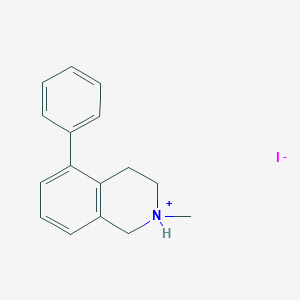
![1-O-[2-(diethylamino)ethyl] 3-O-ethyl 2-butyl-2-ethylpropanedioate](/img/structure/B13743702.png)
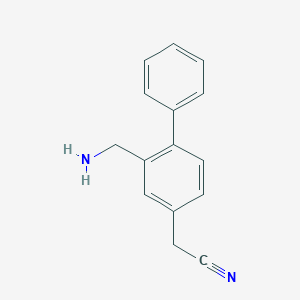
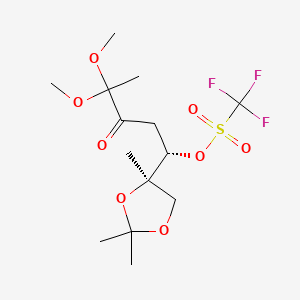
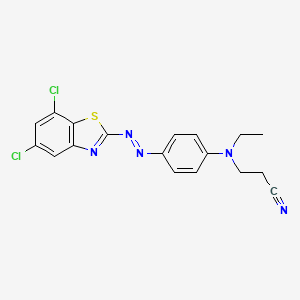
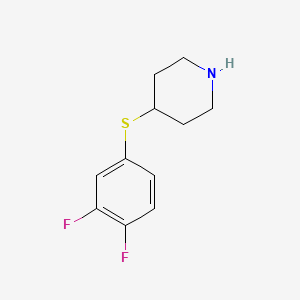
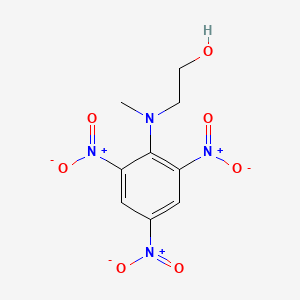

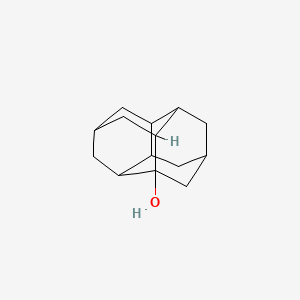
![1,1',2,2',6,6'-Hexamethyl-4,4'-bipyridinium bis[tetrafluoroborate]](/img/structure/B13743744.png)
